methyl 2-(1H-pyrrol-1-yl)benzoate

Physicochemical characterization Distillation purification Volatility

Methyl 2-(1H-pyrrol-1-yl)benzoate (CAS 10333‑67‑2) is an N‑aryl pyrrole derivative belonging to the class of ortho‑substituted benzoate esters. It bears a methyl ester at the 1‑position of the benzene ring and a pyrrol‑1‑yl substituent at the 2‑position, yielding the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 10333-67-2
Cat. No. B077429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(1H-pyrrol-1-yl)benzoate
CAS10333-67-2
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1N2C=CC=C2
InChIInChI=1S/C12H11NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9H,1H3
InChIKeyKUEYSLOCROREKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(1H-pyrrol-1-yl)benzoate (CAS 10333-67-2) – Ortho‑Pyrrolylbenzoate for Synthesis and Screening


Methyl 2-(1H-pyrrol-1-yl)benzoate (CAS 10333‑67‑2) is an N‑aryl pyrrole derivative belonging to the class of ortho‑substituted benzoate esters. It bears a methyl ester at the 1‑position of the benzene ring and a pyrrol‑1‑yl substituent at the 2‑position, yielding the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . The compound is a liquid at ambient temperature with a boiling point of 327.7 °C at 760 mmHg and a density of 1.1 g/cm³ . Its calculated partition coefficient (LogP) is 2.26 , indicating balanced lipophilicity suitable for membrane permeability in biological assays. Commercially available from multiple suppliers at purities ≥95% , this building block is primarily employed in the synthesis of heterocyclic frameworks, oxoaporphine alkaloids, and fluorescent donor–acceptor dyes [1][2].

Why Methyl 2-(1H-pyrrol-1-yl)benzoate Cannot Be Simply Replaced by Ester or Regioisomeric Analogs


The ortho arrangement of the pyrrole ring relative to the ester group in methyl 2-(1H-pyrrol-1-yl)benzoate creates a unique steric and electronic environment that directly influences synthetic utility, physicochemical properties, and biological performance [1]. Replacing the methyl ester with an ethyl ester (CAS 78540‑08‑6) elevates the boiling point by ~14 °C and sharply reduces volatility under reduced pressure, altering distillation parameters . Shifting the pyrrole substituent to the meta position (methyl 3-(1H-pyrrol-1-yl)benzoate, CAS 168618‑25‑5) eliminates the capacity for ortho‑directed metalation and precludes participation in the Pd(OAc)₂‑catalyzed tandem oxidation sequence that yields the bioactive oxoaporphine liriodenine [2]. Using the carboxylic acid analog (2-(1H-pyrrol-1-yl)benzoic acid, CAS 10333‑68‑3) introduces a free carboxyl group that substantially increases polarity, reduces LogP, and necessitates different coupling conditions in fragment‑based drug discovery . These quantifiable differences make generic substitution unreliable; the ortho‑methyl ester configuration is essential for the synthetic routes and property profiles documented below.

Quantitative Differential Evidence for Methyl 2-(1H-pyrrol-1-yl)benzoate vs. Closest Analogs


Boiling Point Reduction of 13.6 °C vs. Ethyl Ester Analog at 760 mmHg

Methyl 2-(1H-pyrrol-1-yl)benzoate exhibits a boiling point of 327.7 °C at 760 mmHg, which is 13.6 °C lower than the 341.3 °C reported for its ethyl ester analog (ethyl 2-(1H-pyrrol-1-yl)benzoate, CAS 78540‑08‑6) . The methyl ester's lower boiling point translates to a reduced boiling point of 90–95 °C at 2 mmHg (vs. 109 °C at 0.1 mmHg for the ethyl ester under similar reduced pressure), enabling gentler distillation during post‑synthetic purification [1].

Physicochemical characterization Distillation purification Volatility

Density Advantage of 0.08 g/cm³ Lower vs. Carboxylic Acid Analog

The methyl ester possesses a density of 1.1 g/cm³ at 20 °C, compared to 1.18 g/cm³ for the corresponding carboxylic acid (2-(1H-pyrrol-1-yl)benzoic acid, CAS 10333‑68‑3) . This 0.08 g/cm³ lower density is attributed to the absence of strong intermolecular hydrogen bonding present in the carboxylic acid, facilitating more accurate gravimetric dispensing for solution‑based assays.

Density Formulation Solution preparation

LogP of 2.26 Supports Balanced Lipophilicity for Membrane Permeability

The calculated LogP (XLogP3) of methyl 2-(1H-pyrrol-1-yl)benzoate is 2.26 . This value falls within the optimal range (1–3) specified by Lipinski's Rule of Five for oral drug candidates, whereas the carboxylic acid analog (2-(1H-pyrrol-1-yl)benzoic acid) has a predicted LogP substantially below zero (~−0.59) due to the ionizable carboxyl group . No experimental LogP is readily available for the ethyl ester analog in authoritative databases.

Lipophilicity Drug-likeness ADME prediction

Ortho‑Pyrrolyl Configuration Enables Pd(OAc)₂‑Catalyzed Route to Liriodenine

Only the ortho‑substituted methyl ester participates in the Pd(OAc)₂‑catalyzed tandem oxidation of CN, CC, and C(sp³)–H bonds that directly yields methyl 2-(1H-pyrrol-1-yl)benzoate from an acyclic enamino ester precursor (Scheme 2, Tetrahedron Letters 2020). This transformation is a critical step in the six‑step total synthesis of the oxoaporphine alkaloid liriodenine (5), a topoisomerase inhibitor with reported antitumor activity [1]. The meta‑substituted regioisomer (methyl 3-(1H-pyrrol-1-yl)benzoate) cannot undergo this cyclization and thus lacks this synthetic entry point.

Synthetic utility Alkaloid synthesis Oxoaporphine

Donor–Acceptor Fluorophores: 2.6‑Fold Quantum Yield Difference via D–A Geometry Tuning

When incorporated into Sonogashira‑coupled donor–acceptor dyes (pyrrole donor, –PhCOOCH₃ acceptor), the methyl benzoate group enables tunable blue emission. The π‑T‑shaped D–A isomer (MB3PE2) exhibited a quantum yield 2.6‑fold higher than the T‑shaped isomer (MB3) in solution, due to more efficient π‑conjugation [1]. The methyl ester acceptor group is essential for these photophysical properties; replacing it with a carboxylic acid or ethyl ester would alter the emission wavelength and quantum yield.

Fluorescence Quantum yield Solvatochromism

Optimal Procurement Scenarios for Methyl 2-(1H-pyrrol-1-yl)benzoate


Fragment-Based Drug Discovery with Balanced Lipophilic Lead-Like Properties

With a LogP of 2.26 [1], methyl 2-(1H-pyrrol-1-yl)benzoate resides within the optimal lipophilicity range for fragment screening libraries. Its methyl ester can be hydrolyzed to the carboxylic acid for conjugation or retained to maintain membrane permeability in cellular assays. Procurement of the methyl ester is preferred over the acid analog when parallel medicinal chemistry requires a protected carboxyl handle that can be selectively deprotected in late‑stage functionalization.

Total Synthesis of Liriodenine and Related Oxoaporphine Alkaloids

The ortho‑pyrrolylbenzoate scaffold is a direct precursor to liriodenine via Pd(OAc)₂‑catalyzed tandem oxidation [1]. Researchers pursuing oxoaporphine alkaloid synthesis or developing new topoisomerase inhibitors should specify the ortho‑methyl ester regioisomer, as the meta and para analogs lack the spatial geometry required for this catalytic cyclization. The compound's boiling point of 90–95 °C at 2 mmHg allows gentle distillation recovery of unreacted starting material [2].

Development of Blue‑Emissive Donor–Acceptor Fluorophores and Optical Sensors

The combination of a pyrrole donor and methyl benzoate acceptor in the ortho configuration yields D–A dyes with solvatochromic blue emission and tunable quantum yield (2.6‑fold difference by geometry) [1]. Materials scientists designing fluorescence‑switchable solid‑state sensors or imaging probes should procure this compound as the core building block, leveraging its well‑characterized photophysics.

Heterocyclic Building Block for Parallel Synthesis and High‑Throughput Chemistry

The liquid physical form and density of 1.1 g/cm³ [1] enable accurate liquid‑handling automation. The ortho‑pyrrolyl substitution pattern supports diverse transformations including saponification to the carboxylic acid (m.p. 106–107 °C), reduction to the benzyl alcohol with LiAlH₄, and cyclization to 9‑keto‑9H‑pyrrole‑(1,2‑a)indole [2]. These orthogonal reactivity handles make it a versatile component in diversity‑oriented synthesis workflows.

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